3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide
Description
This compound belongs to the thieno-triazolopyrimidinone class, characterized by a fused heterocyclic core (thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone) substituted with an ethyl group at position 4 and a 5-oxo moiety. The propanamide side chain is further functionalized with a 4-fluorobenzyl group. Its molecular formula is C₂₁H₂₁FN₅O₂S, with a molecular weight of approximately 417.48 g/mol.
Properties
IUPAC Name |
3-(8-ethyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-[(4-fluorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2S/c1-2-24-18(27)17-14(9-10-28-17)25-15(22-23-19(24)25)7-8-16(26)21-11-12-3-5-13(20)6-4-12/h3-6,9-10H,2,7-8,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEYCHFWTBKJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide typically involves multi-step organic reactions. The key steps include the formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, followed by the introduction of the ethyl, fluorobenzyl, and propanamide groups. Common reagents used in these reactions include ethylating agents, fluorobenzyl halides, and amide coupling reagents. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like amines and thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Anticancer Applications
Research indicates that compounds similar to 3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide exhibit significant anticancer properties by targeting specific kinases involved in cell proliferation. For instance, Polo-like kinase 1 (Plk1), which is often overexpressed in various cancers, has been identified as a target for these compounds. Studies have shown that modifications to the triazoloquinazolinone framework can enhance selectivity and potency against Plk1 while minimizing effects on related kinases like Plk2 and Plk3 .
Case Study: Structure-Activity Relationship (SAR)
A study focused on SAR revealed that certain derivatives of triazoloquinazolinones demonstrated improved cellular efficacy against cancer cell lines (e.g., HeLa and L363) by inducing apoptosis through mitotic arrest. The introduction of various functional groups at specific positions on the phenyl ring significantly impacted the binding affinity to Plk1 .
Antiviral Potential
In addition to anticancer applications, compounds within the same class have shown promise in antiviral activities. A series of thieno[2,3-d]pyrimidine derivatives were synthesized and screened for their ability to inhibit viral replication. The structural characteristics of these compounds contribute to their effectiveness against viral targets .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic steps include:
- Formation of the Thieno-Triazole Core : This step often involves cyclization reactions that establish the thieno and triazole components.
- Introduction of Functional Groups : Subsequent reactions introduce the ethyl group and the fluorobenzyl moiety.
- Amidation : The final step involves forming the propanamide linkage.
Mechanism of Action
The mechanism of action of 3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the triazolopyrimidinone ring and the aryl group in the propanamide side chain. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural similarity to F084-0684.
†Calculated using ChemDraw/BioByte ClogP.
Key Findings:
Substituent Effects on Lipophilicity: The 4-ethyl group in the target compound reduces logP (~3.5) compared to the 4-butyl analogs (logP ~3.8 in , 3.4968 in ), suggesting improved solubility.
Pharmacokinetic Implications: The fluorine atom in the target compound may increase metabolic stability by resisting oxidative degradation, a common issue with ethoxy or methyl groups . The smaller ethyl substituent (vs.
Synthetic Accessibility :
Biological Activity
The compound 3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide (CAS Number: 1189920-12-4) belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's structural characteristics are crucial for understanding its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H18FN5O2S |
| Molecular Weight | 399.4 g/mol |
| LogP | 1.8129 |
| Polar Surface Area | 79.131 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to modulate the activity of various enzymes and receptors, influencing critical cellular pathways. Notably, compounds with similar structures have demonstrated anti-inflammatory , analgesic , and anticancer properties through mechanisms involving enzyme inhibition and receptor modulation.
Anti-inflammatory and Analgesic Effects
Research indicates that related thienotriazolopyrimidine derivatives exhibit significant anti-inflammatory and analgesic activities. For example, compounds synthesized in similar studies showed remarkable efficacy in reducing inflammation in formalin-induced paw edema models compared to standard treatments like diclofenac sodium .
In a study evaluating the anti-inflammatory effects of thienotriazolopyrimidines, several derivatives displayed potent activity with minimal side effects, suggesting a favorable safety profile for future therapeutic applications .
Anticancer Activity
The compound's anticancer potential has been explored through structure-activity relationship (SAR) studies. Certain derivatives have shown effective inhibition of Polo-like kinase 1 (Plk1), a target implicated in various cancers due to its role in cell division regulation. For instance, a related compound effectively blocked Plk1 localization to centrosomes, inducing mitotic arrest and apoptosis in cancer cell lines such as HeLa and L363 .
Case Studies
Several studies highlight the biological activity of compounds related to the target compound:
- Study on Thienotriazolopyrimidines : A series of thienotriazolopyrimidines were synthesized and tested for anti-inflammatory properties. The most active compounds exhibited significant reduction in edema with high safety margins (ALD50 > 0.4 g/kg) .
- Polo-like Kinase Inhibition : Inhibitors derived from thienotriazolopyrimidine scaffolds were found to selectively inhibit Plk1 without affecting Plk2 or Plk3. This selectivity is crucial for minimizing side effects associated with broader kinase inhibition .
- Comparative Analysis : In vitro studies comparing the efficacy of various thienotriazolopyrimidine derivatives revealed that modifications at specific positions on the heterocyclic ring significantly influenced their biological activity, particularly against cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
